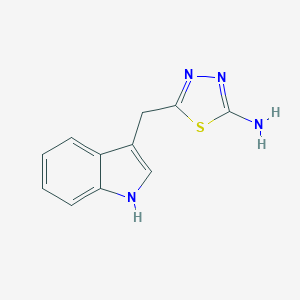

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTCFEMYJYGVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349585 | |

| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153595-93-8 | |

| Record name | 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153595-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The indole and 1,3,4-thiadiazole moieties are well-established pharmacophores, and their combination in a single molecular entity has led to the discovery of potent biological activities, including anticancer, antimicrobial, and anticonvulsant properties[1][2][3]. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and a critical evaluation of different synthetic routes. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.

Introduction: The Significance of the Indole-Thiadiazole Scaffold

The fusion of an indole nucleus with a 2-amino-1,3,4-thiadiazole ring creates a unique molecular architecture with a rich pharmacological profile. The indole ring, a privileged structure in drug discovery, is a key component in numerous natural and synthetic bioactive compounds. The 1,3,4-thiadiazole ring system is a bioisostere of thiazole and oxadiazole and is known to participate in hydrogen bonding and other crucial interactions with biological targets[4][5]. The methylene bridge connecting these two heterocyclic systems provides conformational flexibility, which can be advantageous for optimizing drug-receptor interactions. Consequently, the synthesis of derivatives such as this compound is a focal point for the development of novel therapeutic agents[6][7].

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired yield, purity, and scalability. Here, we dissect two prominent and effective synthetic pathways.

Pathway A: Acid-Catalyzed Cyclization of Indole-3-acetyl-thiosemicarbazide

This is a classical and widely employed two-step approach that begins with the synthesis of an acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.

Logical Framework for Pathway A:

Caption: Logical workflow for the two-step synthesis of the target compound.

Mechanistic Rationale: The initial step involves the activation of the carboxylic acid of indole-3-acetic acid, typically by converting it to a more reactive acyl chloride. This is followed by a nucleophilic attack from the terminal nitrogen of thiosemicarbazide. The subsequent cyclization is driven by the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon. The sulfur atom of the thiosemicarbazide then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate. A final dehydration step yields the aromatic 1,3,4-thiadiazole ring[8][9]. The choice of a potent dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride is critical to drive the reaction to completion[3][10].

Pathway B: One-Pot Iodine-Mediated Synthesis

More contemporary synthetic strategies focus on efficiency and sustainability, leading to the development of one-pot, multi-component reactions. An elegant example is the iodine-mediated synthesis starting from indole-3-carboxaldehyde.

Experimental Workflow for Pathway B:

Caption: One-pot, three-component synthesis workflow.

Mechanistic Rationale: This method leverages a cascade of reactions within a single pot. Initially, indole-3-carboxaldehyde reacts with tosylhydrazine to form a tosylhydrazone. In the presence of iodine, the tosylhydrazone undergoes further transformation. The ammonium thiocyanate serves as the sulfur and nitrogen source for the formation of the 2-amino-thiadiazole ring. Iodine acts as an oxidant to facilitate the cyclization process. This one-pot approach is highly efficient, reducing reaction time and waste generation[11][12][13].

Detailed Experimental Protocols

The following protocols are presented as a guide and may require optimization based on laboratory conditions and reagent purity.

Protocol for Pathway A: Acid-Catalyzed Cyclization

Step 1: Synthesis of 1-(2-(1H-indol-3-yl)acetyl)thiosemicarbazide

-

To a solution of indole-3-acetic acid (1.75 g, 10 mmol) in dry dichloromethane (50 mL), add thionyl chloride (1.1 mL, 15 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by TLC.

-

In a separate flask, dissolve thiosemicarbazide (0.91 g, 10 mmol) in a suitable solvent like DMF.

-

Slowly add the freshly prepared indole-3-acetyl chloride solution to the thiosemicarbazide solution at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the crude 1-(2-(1H-indol-3-yl)acetyl)thiosemicarbazide. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound

-

To the crude 1-(2-(1H-indol-3-yl)acetyl)thiosemicarbazide (2.48 g, 10 mmol), add concentrated sulfuric acid (10 mL) slowly at 0 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol for Pathway B: One-Pot Iodine-Mediated Synthesis

-

In a sealed tube, combine indole-3-carboxaldehyde (1.38 mmol), p-toluenesulfonyl hydrazide (1.38 mmol), ammonium thiocyanate (2.76 mmol), and iodine (2.07 mmol)[12][14].

-

Add DMSO (2.0 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 100 °C for 1 hour.

-

After cooling to room temperature, add crushed ice to the reaction mixture.

-

Quench the excess iodine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to yield the final product.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

| Parameter | Pathway A (Typical Values) | Pathway B (Reported Values[12]) |

| Yield | 70-85% | 80-91% |

| Melting Point | Varies with purity | 198-200 °C |

| Appearance | Off-white to pale yellow solid | Light yellow solid |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.8 (s, 1H, indole-NH), ~8.0-7.0 (m, 5H, Ar-H), ~7.2 (s, 2H, -NH₂), ~4.0 (s, 2H, -CH₂-) | Consistent with structure |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168.0 (C=N), ~155.0 (C-NH₂), ~136.0, ~127.0, ~124.0, ~121.0, ~118.0, ~111.0, ~108.0 (indole carbons), ~30.0 (-CH₂-) | Consistent with structure |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₁H₁₀N₄S: 231.06 | [M+H]⁺ observed |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Pathway A | Incomplete formation of acyl chloride or incomplete cyclization. | Ensure anhydrous conditions for acyl chloride formation. Increase reaction time or temperature for cyclization, or consider a stronger dehydrating agent like phosphorus oxychloride. |

| Side Reactions in Pathway A | Degradation of the indole ring in strong acid. | Maintain low temperatures during the addition of concentrated sulfuric acid. Minimize reaction time. |

| Difficulty in Purification | Presence of unreacted starting materials or side products. | Optimize chromatographic conditions. Consider recrystallization from different solvent systems. |

| Low Yield in Pathway B | Sub-optimal reaction conditions. | Ensure the reaction is carried out in a sealed tube to prevent loss of volatile components. Purity of reagents is crucial. |

Conclusion

The synthesis of this compound is achievable through multiple synthetic routes, with the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate and a modern one-pot iodine-mediated reaction being two of the most effective methods. The choice of synthesis will depend on the specific requirements of the research, including scale, efficiency, and available resources. The biological significance of the indole-thiadiazole scaffold continues to drive the development of new and improved synthetic methodologies for this important class of compounds.

References

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. (2022). RSC Advances. [Link][11][12][13]

-

Synthesis, Characterization and Study Biological Activity of Some New 1, 3, 4-Thiadiazole and Pyrazolone Derivatives Containing Indole Ring. (2017). Ibn AL-Haitham Journal For Pure and Applied Science. [Link][10][15]

-

A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (n.d.). ResearchGate. [Link][4]

-

Synthesis of Indole-Linked Thiadiazoles and their Anticancer Action against Triple-Negative Breast Cancer. (2022). PubMed. [Link][1]

-

5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening. (2009). Biosciences Biotechnology Research Asia. [Link][16]

-

Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. (2000). Journal of Medicinal Chemistry. [Link][17]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry. [Link][5]

-

Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. (2023). ResearchGate. [Link][2]

-

Synthesis, Characterization and Biological Evaluation N-[5-(1H-indol-3-yl)- 1,3,4-thiadiazol-2-yl]methanimine Derivatives. (n.d.). AWS. [Link][18]

-

Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents. [19]

-

Design, Synthesis and Biological Evaluation of Thiazole- And Indole-Based Derivatives for the Treatment of Type II Diabetes. (2012). PubMed. [Link][6]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. (2022). Semantic Scholar. [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2007). ResearchGate. [Link][20]

-

CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (2007). Acta Poloniae Pharmaceutica. [Link][8]

-

5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives: Synthesis and biological screening. (2009). ResearchGate. [Link][21]

-

Iodine-Mediated Synthesis of Indolyl-1,3,4-thiadiazole Amine Derivatives; Their DFT Analysis. (n.d.). The Royal Society of Chemistry. [Link][14]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link][22]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2012). Scientia Pharmaceutica. [Link][3]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules. [Link][24]

-

Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. (2007). PubMed. [Link][9][25]

-

The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. [Link][26]

-

Synthesis and biological evaluation of indole containing derivatives of thiosemicarbazide and their cyclic 1,2,4-triazole and 1,3,4-thiadiazole analogs. (2002). Il Farmaco. [Link][7]

Sources

- 1. Synthesis of Indole-Linked Thiadiazoles and their Anticancer Action against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of thiazole- and indole-based derivatives for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indole containing derivatives of thiosemicarbazide and their cyclic 1,2,4-triazole and 1,3,4-thiadiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rsc.org [rsc.org]

- 15. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 16. 5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 19. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. synarchive.com [synarchive.com]

- 24. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Novel Indole-Thiadiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Significance of Indole-Thiadiazole Hybrids

Indole and thiadiazole are privileged scaffolds in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fusion of these two heterocyclic systems into single molecular entities can lead to novel compounds with enhanced or unique pharmacological profiles.[3][4] Accurate and unambiguous structural characterization is the cornerstone of establishing structure-activity relationships (SAR) and advancing these promising molecules through the drug development pipeline.

A Multi-faceted Spectroscopic Approach

A combination of spectroscopic techniques is essential for the comprehensive characterization of novel indole-thiadiazole compounds. Each method provides a unique piece of the structural puzzle, and their integrated application leads to a self-validating system for structural confirmation.

This guide will delve into the practical application and data interpretation of four key spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework.

-

Mass Spectrometry (MS): For determining molecular weight and elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: For identifying functional groups.

-

UV-Visible (UV-Vis) Spectroscopy: For probing the electronic properties of the chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For indole-thiadiazole derivatives, ¹H and ¹³C NMR are indispensable for defining the precise arrangement of atoms.[5][6]

Key Principles and Experimental Choices

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, like the thiadiazole ring, will generally deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).[7] Spin-spin coupling between neighboring protons provides valuable connectivity information.

-

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments typically require a higher sample concentration or longer acquisition times.[8] Proton-decoupled spectra, where each unique carbon appears as a single line, are standard for simplifying the spectrum.[8]

-

2D NMR Techniques (COSY, HSQC, HMBC): When ¹H and ¹³C spectra are complex, two-dimensional NMR experiments are crucial for unambiguous assignments.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, especially for connecting the indole and thiadiazole moieties.

-

Experimental Protocol: ¹H and ¹³C NMR

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh 5-10 mg of the purified indole-thiadiazole compound for ¹H NMR (20-50 mg for ¹³C NMR).[8]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[9]

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[9]

-

-

¹H NMR Acquisition (400 or 500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]

-

Acquire a standard single-pulse spectrum with a spectral width of approximately -2 to 12 ppm.[8]

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[8]

-

-

¹³C NMR Acquisition:

Data Interpretation: Characteristic Signals

The following table summarizes the expected chemical shift ranges for key protons and carbons in indole-thiadiazole compounds.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Indole NH | 8.0 - 12.0 (often broad)[7] | N/A | Chemical shift is highly dependent on solvent and concentration.[7] Can be confirmed by D₂O exchange. |

| Indole Aromatic CH | 6.5 - 8.0[7][10] | 100 - 140[11] | Substitution pattern on the indole ring will significantly affect the shifts and coupling patterns. |

| Thiadiazole CH | 8.0 - 9.5 | 145 - 170[9] | The exact shift depends on the isomer and substituents. |

| Carbons of Thiadiazole Ring | N/A | 145.0 - 170.0[9] | These carbons are typically deshielded due to the electronegative nitrogen and sulfur atoms. |

| Linker CH₂ (if present) | 3.0 - 5.0 | 30 - 60 | The chemical shift will depend on the adjacent functional groups. |

Causality in Interpretation: The electron-withdrawing nature of the 1,3,4-thiadiazole ring will deshield the protons and carbons of the indole moiety, particularly at the position of attachment. This deshielding effect is a key diagnostic feature for confirming the connectivity between the two heterocyclic systems.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a compound.[12] The fragmentation pattern observed in the mass spectrum offers valuable structural information.[13]

Key Principles and Experimental Choices

-

Ionization Technique:

-

Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation. This provides a detailed "fingerprint" of the molecule but may result in a weak or absent molecular ion peak.[12]

-

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): Soft ionization techniques that typically produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, making it easier to determine the molecular weight.[14][15]

-

-

Mass Analyzer:

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula. This is crucial for confirming the identity of a novel compound.[2]

-

Experimental Protocol: LC-MS

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Chromatographic Separation:

-

Inject the sample onto a suitable HPLC or UPLC column (e.g., C18) to separate the compound from any impurities.

-

Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to elute the compound.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into the mass spectrometer.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.[15]

-

Data Interpretation: Fragmentation Patterns

The fragmentation of indole-thiadiazole compounds is often predictable.

-

Indole Fragmentation: A characteristic fragment in indole mass spectra is the loss of HCN, leading to an ion at m/z = 89 (for the indole fragment itself).[16]

-

Thiadiazole Fragmentation: 1,2,3-Thiadiazoles often show an initial loss of a nitrogen molecule (N₂).[17] The fragmentation of 1,3,4-thiadiazoles is more complex and depends on the substituents.

-

Cleavage of the Linker: The bond connecting the indole and thiadiazole rings is a common site of fragmentation.

The interpretation of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.[18]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule.[19] It is a rapid and non-destructive technique that is particularly useful for confirming the presence of key functional groups.

Key Principles

Different chemical bonds vibrate at characteristic frequencies. By passing infrared radiation through a sample, the frequencies at which the radiation is absorbed correspond to the vibrational frequencies of the bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Protocol: ATR-FT-IR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Data Interpretation: Characteristic Vibrational Bands

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H (Indole) | Stretching | 3300 - 3500 (often broad)[20] |

| C-H (Aromatic) | Stretching | 3000 - 3100[21] |

| C=C (Aromatic) | Stretching | 1450 - 1600[20] |

| C=N (Thiadiazole) | Stretching | 1500 - 1650[3] |

| C-S (Thiadiazole) | Stretching | 600 - 800 |

The presence of a sharp band around 3400 cm⁻¹ is indicative of the N-H stretch of the indole ring.[20] The aromatic C=C and C=N stretching vibrations provide evidence for the presence of both heterocyclic rings.[3][20]

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[22] The indole ring is a well-characterized chromophore, and its absorption spectrum can be sensitive to substitution.[23][24]

Key Principles

Molecules with conjugated π-systems absorb light in the UV-Vis region, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is related to the energy of this electronic transition.

Experimental Protocol: UV-Vis Spectroscopy

Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).[25]

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200 to 800 nm.

-

Blank Correction: Use the pure solvent as a blank to correct the spectrum.

Data Interpretation

Indole typically shows two main absorption bands, a strong band around 220 nm and a weaker, more structured band around 260-290 nm.[26] Substitution on the indole ring, particularly with the electron-withdrawing thiadiazole moiety, can cause a shift in these absorption bands, often to longer wavelengths (a bathochromic or red shift).[24] This provides further evidence for the electronic interaction between the two ring systems.

Integrating Spectroscopic Data for Unambiguous Characterization

The true power of spectroscopic characterization lies in the integration of data from all these techniques.

Workflow for Structural Elucidation:

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Conclusion

The thorough spectroscopic characterization of novel indole-thiadiazole compounds is a critical step in their development as potential therapeutic agents. By employing a multi-technique approach encompassing NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can achieve a high level of confidence in their structural assignments. This guide provides the foundational knowledge and practical protocols to empower scientists in this essential endeavor, ensuring the scientific integrity of their findings and accelerating the journey from discovery to application.

References

-

Tuning the electronic transition energy of indole via substitution: application to identify tryptophan-based chromophores that absorb and emit visible light. RSC Publishing. Available at: [Link]

-

Excited-state properties of the indole chromophore: electronic transition moment directions from linear dichroism measurements: effect of methyl and methoxy substituents. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Excited-State Properties of the Indole Chromophore. Electronic Transition Moment Directions from Linear Dichroism Measurements. datapdf.com. Available at: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

-

The electronically excited states of indole. the delocalized chemist. Available at: [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That A. Squarespace. Available at: [Link]

-

Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. ResearchGate. Available at: [Link]

-

Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing. Available at: [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. Available at: [Link]

-

Interpretation of Mass Spectra. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some New Spirothiadiazole Oxindoles and their Mannich Bases. Bentham Science Publishers. Available at: [Link]

-

NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. National Library of Medicine. Available at: [Link]

-

Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations. ResearchGate. Available at: [Link]

-

DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science. Available at: [Link]

-

Multicomponent reaction for synthesis, molecular docking, and anti-inflammatory evaluation of novel indole-thiazole hybrid derivatives. Semantic Scholar. Available at: [Link]

-

Novel indole based fused triazole-thiadiazole derivatives as anti-diabetic agents: in vitro and in silico approaches. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Characterization of Novel Indole Containing 1,2,3-Triazole Linked 1,3,4-Thiadiazole Hybrids: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole. ResearchGate. Available at: [Link]

-

Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter. Available at: [Link]

-

Vibrational analysis of the spectra of 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,2,5-oxadiazole and 1,2,5-thiadiazole: comparison between DFT, MP2 and HF force fields. Scilit. Available at: [Link]

-

Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. ResearchGate. Available at: [Link]

-

Mass spectral interpretation. Wikipedia. Available at: [Link]

-

Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. PubMed. Available at: [Link]

-

NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Semantic Scholar. Available at: [Link]

-

Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. National Center for Biotechnology Information. Available at: [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... ResearchGate. Available at: [Link]

-

New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Taylor & Francis Online. Available at: [Link]

-

synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. SciELO. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. MDPI. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. DergiPark. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Center for Biotechnology Information. Available at: [Link]

-

High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. RSC Publishing. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

UV Vis Spectra of Indole Analogues. Research Data Australia. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at: [Link]

-

FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Available at: [Link]

Sources

- 1. Multicomponent reaction for synthesis, molecular docking, and anti-inflammatory evaluation of novel indole-thiazole hybrid derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel indole based fused triazole-thiadiazole derivatives as anti-diabetic agents: in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 13. whitman.edu [whitman.edu]

- 14. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 17. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. article.sapub.org [article.sapub.org]

- 22. thedelocalizedchemist.com [thedelocalizedchemist.com]

- 23. Tuning the electronic transition energy of indole via substitution: application to identify tryptophan-based chromophores that absorb and emit visible light - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. static1.squarespace.com [static1.squarespace.com]

- 25. researchdata.edu.au [researchdata.edu.au]

- 26. datapdf.com [datapdf.com]

Crystal Structure Analysis of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

To our valued researchers, scientists, and drug development professionals,

This communication addresses the topic of the crystal structure analysis of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that a complete, publicly available single-crystal X-ray diffraction analysis for this specific molecule has not been reported at this time.

The synthesis of various indole-based thiadiazole derivatives has been documented, highlighting the significant interest in this class of compounds for their potential biological activities.[1][2][3][4] These studies often involve characterization through methods such as NMR, mass spectrometry, and IR spectroscopy.[4][5] However, the crucial step of growing single crystals and performing X-ray diffraction to elucidate the precise three-dimensional atomic arrangement of this compound remains an area for future research.

While a detailed guide on the specific crystal structure of the requested compound cannot be provided due to the absence of primary data, this document will serve as a methodological framework. It will outline the necessary experimental and analytical steps that would be undertaken for such an analysis, drawing parallels from studies on structurally related compounds.[6][7][8] This guide is intended to be a valuable resource for researchers planning to undertake the crystallographic analysis of this, or similar, novel compounds.

Part 1: Synthesis and Crystallization

The foundational step in any crystal structure analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry. A common and effective method involves the cyclization of thiosemicarbazide with a suitable carboxylic acid or its derivative.[7] For the target compound, a plausible synthetic route would involve the reaction of indole-3-acetic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid.[9][10]

An alternative modern approach could be an iodine-mediated one-pot, three-component reaction involving indole-3-carboxaldehyde, tosylhydrazine, and a thiocyanate source, which has been shown to be effective for constructing indolyl-1,3,4-thiadiazole amines.[2][11][12]

Experimental Protocol: A Proposed Synthetic Pathway

-

Reactant Preparation: A mixture of indole-3-acetic acid and thiosemicarbazide would be prepared in a suitable solvent.

-

Cyclization: A dehydrating agent, such as phosphorus oxychloride, would be added dropwise to the cooled reaction mixture.

-

Reflux: The reaction mixture would then be heated under reflux for a specified period to drive the cyclization to completion.

-

Work-up: Upon cooling, the reaction mixture would be poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

-

Purification: The crude solid would be filtered, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to yield the pure this compound.

Single Crystal Growth: The Art of Patience

The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of the process. Success is dependent on a combination of factors including solvent selection, temperature, and the intrinsic properties of the compound.

Methodologies for Crystal Growth:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Temperature Gradient: This method involves creating a small temperature difference across a solution of the compound, which can induce crystallization at the cooler end.

The choice of solvent is critical. A systematic screening of various solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and their mixtures with water) would be necessary to identify the optimal conditions for crystal growth.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next phase is to determine their three-dimensional structure using X-ray diffraction.

Data Collection

A single crystal of appropriate size and quality would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal, and as the crystal is rotated, the diffraction pattern of X-rays is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, which are computational algorithms that phase the diffraction data.

The initial atomic model is then refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors.

Part 3: Hypothetical Crystal Structure and Molecular Interactions

While we await experimental data, we can hypothesize some of the key structural features of this compound based on the known chemistry of its constituent moieties.

The molecule is composed of an indole ring system linked via a methylene bridge to the 5-position of a 1,3,4-thiadiazol-2-amine ring. The flexibility of the methylene linker would allow for various conformations.

Key Expected Structural Features:

-

Planarity: The indole and 1,3,4-thiadiazole rings are expected to be largely planar.

-

Hydrogen Bonding: The presence of the amine group on the thiadiazole ring and the N-H group on the indole ring provides opportunities for extensive intermolecular hydrogen bonding. These interactions are likely to play a crucial role in the crystal packing, potentially forming dimers or extended networks.[8]

-

π-π Stacking: The aromatic indole and thiadiazole rings could participate in π-π stacking interactions, further stabilizing the crystal structure.

Visualizing the Hypothetical Workflow

Caption: Workflow for Crystal Structure Analysis.

Visualizing a Hypothetical Molecular Structure

Caption: 2D Representation of the Target Molecule.

Conclusion

The determination of the crystal structure of this compound is a scientifically valuable endeavor that would provide definitive proof of its molecular structure and offer deep insights into its solid-state conformation and intermolecular interactions. This information is invaluable for understanding its physicochemical properties and for guiding the design of new derivatives with potentially enhanced biological activities.

We encourage researchers in the field to pursue the crystallization and structural analysis of this promising compound. The methodologies outlined in this guide provide a robust framework for such an investigation. The resulting crystallographic data would be a significant contribution to the fields of medicinal chemistry and materials science.

References

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. ResearchGate. [Link]

-

Synthesis of indole based thiadiazole derivatives 1–22. ResearchGate. [Link]

-

Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold: Full Paper PDF & Summary. Bohrium. [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). National Institutes of Health. [Link]

-

5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening. Biosciences Biotechnology Research Asia. [Link]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. PubMed Central. [Link]

-

5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine derivatives: Synthesis and biological screening. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation N-[5-(1H-indol-3-yl)- 1,3,4-thiadiazol-2-yl]methanimine Derivatives. AWS. [Link]

-

(PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation N-[5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-yl]methanimine Derivatives. ResearchGate. [Link]

-

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. [Link]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. Semantic Scholar. [Link]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The Rising Phoenix: Unlocking the Biological Potential of Indole-Thiadiazole Hybrid Scaffolds

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

The confluence of privileged heterocyclic structures in medicinal chemistry has consistently yielded molecules with profound biological activities. This guide delves into the burgeoning field of indole-based thiadiazole derivatives, a chemical class that marries the structural versatility of the indole nucleus with the robust pharmacological profile of the 1,3,4-thiadiazole ring. We will navigate the synthetic landscape, explore the multifaceted biological potential—spanning anticancer, antimicrobial, and anti-inflammatory domains—and dissect the underlying molecular mechanisms and structure-activity relationships. This document serves as a technical resource, providing not only a comprehensive overview but also detailed experimental frameworks to empower researchers in the rational design and evaluation of novel therapeutic agents based on this promising scaffold.

The Architectural Logic: Why Indole and 1,3,4-Thiadiazole?

The strategic hybridization of indole and 1,3,4-thiadiazole moieties is a prime example of rational drug design. The indole ring system is a cornerstone in pharmacologically active compounds, found in everything from neurotransmitters like serotonin to potent anticancer alkaloids like vincristine.[1][2] Its unique electronic properties and ability to form crucial hydrogen bonds and hydrophobic interactions make it a highly effective pharmacophore for engaging with a multitude of biological targets.[3][4]

Complementing this, the 1,3,4-thiadiazole ring, a bioisostere of pyrimidine and oxadiazole, is noted for its metabolic stability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] Its mesoionic nature allows it to effectively cross cellular membranes, a critical attribute for bioavailability.[5][8] The fusion of these two scaffolds creates a hybrid molecule with the potential for synergistic or novel biological activities, offering a rich playground for therapeutic innovation.

Synthetic Blueprint: Constructing the Indole-Thiadiazole Core

The synthesis of indole-based thiadiazole derivatives typically follows a multi-step pathway, leveraging well-established heterocyclic chemistry reactions. A common and effective approach involves the initial preparation of an indole-derived acid hydrazide, which then undergoes cyclization to form the 1,3,4-thiadiazole ring.

A representative synthetic scheme begins with an indole-3-acetic acid. This starting material is esterified and subsequently treated with hydrazine hydrate to yield the corresponding indole-3-acetyl hydrazide. This key intermediate is then reacted with a substituted isothiocyanate to form a thiosemicarbazide derivative. Finally, intramolecular cyclization, often facilitated by an acid catalyst like sulfuric acid or an oxidizing agent like iodine, yields the target 2-amino-5-(indol-3-ylmethyl)-1,3,4-thiadiazole derivatives.[9] Another documented method involves treating N,N'-diacylhydrazines (formed from indole-3-carboxylic acid and aryl hydrazides) with Lawesson's reagent to construct the thiadiazole ring.[10]

Caption: A generalized workflow for the synthesis of indole-thiadiazole derivatives.

The Spectrum of Biological Warfare: Key Activities and Evaluation Protocols

Indole-thiadiazole derivatives have demonstrated a remarkable breadth of biological activities. This section explores the most prominent of these, providing both the rationale for experimental design and detailed, self-validating protocols for their assessment.

Anticancer Potential: Targeting Uncontrolled Proliferation

A significant body of research points to the potent antiproliferative effects of indole-thiadiazole compounds against various human cancer cell lines, including notoriously difficult-to-treat triple-negative breast cancer (TNBC) and colon cancer.[1][11] Some derivatives have shown IC₅₀ values in the sub-micromolar range, rivaling or even exceeding standard chemotherapeutic agents.[10][11]

Causality in Experimental Design: The initial assessment of anticancer potential hinges on evaluating a compound's cytotoxicity—its ability to kill cancer cells or inhibit their proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for this purpose. Its underlying principle is that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[12][13]

Self-Validating Protocol: The MTT Cytotoxicity Assay

This protocol is designed with inherent checks to ensure data integrity. The inclusion of untreated cell controls (100% viability), blank wells (media only, for background subtraction), and a positive control (a known anticancer drug like Doxorubicin or Erlotinib) creates a self-validating system.[1][14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test indole-thiadiazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a standard drug as a positive control.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is chosen to allow sufficient time for the compounds to exert their antiproliferative effects.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, only viable cells will convert MTT to formazan crystals.[12]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Table 1: Representative Anticancer Activity of Indole-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4h | MDA-MB-231 (TNBC) | 0.43 | [11] |

| Compound 5m | PaCa2 (Pancreatic) | 1.5 | [10] |

| Compound 5l | MCF7 (Breast) | Selective | [10] |

| Compound 2e | HCT116 (Colorectal) | 6.43 | [1] |

| Compound 2e | A549 (Lung) | 9.62 | [1] |

Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis or inhibition of key signaling pathways.[5] Molecular docking studies frequently suggest that these compounds can bind to the active site of crucial receptors like the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[11]

Caption: Inhibition of the EGFR signaling pathway by indole-thiadiazole derivatives.

Antimicrobial Efficacy: Combating Pathogenic Threats

The indole-thiadiazole scaffold has shown significant promise as a source of new antimicrobial agents, with activity reported against a spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal pathogens.[15][16][17]

Causality in Experimental Design: The fundamental measure of an antimicrobial agent's efficacy is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standardized and quantitative technique to determine MIC values, allowing for the comparison of potency across different compounds and against various microbes.[18]

Self-Validating Protocol: Broth Microdilution MIC Assay

This protocol's integrity is maintained through the use of a growth control (no drug) to ensure the bacteria are viable and a sterility control (no bacteria) to ensure the medium is not contaminated. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is used as a positive control for comparison.[8][18]

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture, suspend bacterial or fungal colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth. For example, add 100 µL of broth to all wells, then add 100 µL of the stock compound solution to the first column and serially dilute across the plate.[7]

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compounds. The final volume in each well should be 200 µL.[7]

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[8][17]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. This can also be quantified by reading the optical density (OD) at 600 nm.[8]

Table 2: Representative Antimicrobial Activity (MIC) of Indole-Thiadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3d | MRSA | 3.125 | [16] |

| Compound 3d | C. krusei | 3.125 | [16] |

| Compound 2c | MRSA | 6.25 | [16] |

| General Range | Various Microbes | 3.125 - 50 | [15] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Several studies have highlighted the potential of thiadiazole derivatives, including those linked to indoles, as anti-inflammatory agents.[7][12][19] This activity is crucial for addressing a wide range of diseases characterized by chronic or acute inflammation.

Causality in Experimental Design: The carrageenan-induced paw edema model in rats is a classic and highly reproducible in vivo assay for evaluating acute anti-inflammatory activity.[20] Carrageenan, when injected into the paw, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a direct measure of its anti-inflammatory effect. This model is particularly sensitive to inhibitors of prostaglandin synthesis, a key pathway targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).[11][21]

Self-Validating Protocol: Carrageenan-Induced Rat Paw Edema

The experimental design is validated by including a vehicle-treated control group (to measure the maximum inflammatory response) and a positive control group treated with a standard NSAID like Indomethacin or Diclofenac.[11][19] The measurement of paw volume both before and at multiple time points after carrageenan injection allows for a time-course analysis of the inflammation and the drug's effect.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[11]

-

Compound Administration: Administer the test indole-thiadiazole derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and the positive control group receives the standard drug (e.g., Indomethacin, 5 mg/kg).[11]

-

Induction of Inflammation: One hour after compound administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[1][20]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Enzyme Inhibition: A Targeted Approach

Indole-thiadiazole derivatives have also been identified as potent inhibitors of various enzymes, demonstrating their potential in treating metabolic diseases like diabetes or neurodegenerative disorders. For example, certain derivatives are powerful inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential antidiabetic agents.[14]

Causality in Experimental Design: The in vitro α-glucosidase inhibition assay is a colorimetric method used to screen for potential inhibitors. The enzyme α-glucosidase cleaves the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation, measured spectrophotometrically, is proportional to the enzyme's activity. An effective inhibitor will reduce the rate of this reaction.[10]

Self-Validating Protocol: In Vitro α-Glucosidase Inhibition Assay

The protocol includes controls for 100% enzyme activity (no inhibitor) and 0% enzyme activity (no enzyme), as well as a blank for the test sample (no enzyme) to correct for any intrinsic absorbance of the compound. Acarbose, a known α-glucosidase inhibitor used in diabetes treatment, serves as the positive control.[10]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae), the substrate pNPG, and the test compounds in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).[10]

-

Pre-incubation: In a 96-well plate, add 20 µL of the test compound solution at various concentrations and 20 µL of the α-glucosidase enzyme solution. Incubate this mixture at 37°C for 5-10 minutes.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of a stop solution, such as 1 M sodium carbonate (Na₂CO₃). This increases the pH and denatures the enzyme, while also maximizing the color of the pNP product.[10]

-

Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition using the absorbance values and determine the IC₅₀ of the test compound.

Table 3: α-Glucosidase Inhibitory Activity of Indole-Thiadiazole Derivatives

| Compound ID | IC₅₀ (µM) | Comparison to Standard (Acarbose) | Reference |

| Analog 17 | 0.95 ± 0.05 | More Potent (Acarbose = 1.70 ± 0.10 µM) | |

| Analog 2 | 1.10 ± 0.10 | More Potent | |

| Analog 1 | 1.30 ± 0.10 | More Potent | |

| General Range | 0.95 - 13.60 | Varied |

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

Analyzing the structure-activity relationship (SAR) is critical for optimizing lead compounds. For indole-based thiadiazole derivatives, several key structural features have been shown to influence biological activity:

-

Substituents on the Indole Ring: The presence and position of substituents on the indole nucleus can dramatically affect potency. For instance, a 5-bromo substitution on the indole ring has been associated with enhanced anticancer activity.[10]

-

Substituents on the C-2 Phenyl Ring (of the thiadiazole): The nature of the substituent at the C-2 position of the 1,3,4-thiadiazole ring is a major determinant of activity and selectivity. Electron-donating groups like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) have been shown to induce selectivity against breast cancer cell lines MCF7 and MDA-MB-231.[10] Similarly, a chlorophenyl moiety at this position resulted in the most potent anticancer compound in another study.[11]

-

Linker Group: The nature of the linker connecting the indole and thiadiazole rings, while often a simple methylene group, can also be modified to alter flexibility and binding orientation.

In Silico Validation: The Power of Molecular Docking

To provide a theoretical underpinning for the observed biological activities, molecular docking studies are an indispensable tool. This computational technique predicts the preferred orientation of a ligand (the indole-thiadiazole derivative) when bound to a specific protein target, such as EGFR or α-glucosidase.

Self-Validating Protocol: Standard Molecular Docking with AutoDock Vina

The validity of a docking protocol is established by first re-docking the co-crystallized ligand into the protein's active site. A low Root Mean Square Deviation (RMSD) value between the docked pose and the crystal structure pose validates the docking parameters. The binding energy (affinity) of the test compounds can then be compared to that of the native ligand or a known inhibitor.

Step-by-Step Workflow:

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 3POZ) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.[2]

-

Ligand Preparation: Draw the 2D structures of the indole-thiadiazole derivatives and convert them to 3D structures. Minimize their energy and assign appropriate charges.

-

Grid Box Generation: Define the binding site on the receptor. A grid box is generated around this active site, defining the search space for the docking simulation.[2]

-

Docking Simulation: Run the docking algorithm using software like AutoDock Vina. The program will generate multiple binding poses for the ligand within the active site and calculate a corresponding binding affinity (in kcal/mol) for each pose.[9]

-

Analysis: Analyze the best-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site. Compare the binding affinity and interaction patterns to those of known inhibitors.

Caption: A standard workflow for in silico molecular docking studies.

Conclusion and Future Horizons

The hybrid scaffold of indole-based 1,3,4-thiadiazole represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the diverse, potent biological activities observed to date underscore their significance. This guide has provided a comprehensive technical framework, from synthesis and biological evaluation to in silico analysis, intended to equip researchers with the knowledge to further exploit this chemical class. Future efforts should focus on expanding the structural diversity, elucidating specific mechanisms of action through advanced cell biology techniques, and optimizing pharmacokinetic profiles to translate these promising molecules from the bench to the clinic. The continued exploration of this "phoenix" scaffold holds immense potential to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Gavadia, R., et al. (2024). Synthesis of Indole-Linked Thiadiazoles and their Anticancer Action against Triple-Negative Breast Cancer. PubMed. [Link]

-

Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry. [Link]

-

Taha, M., et al. (2021). Synthesis of indole-based-thiadiazole derivatives as a potent inhibitor of α-glucosidase enzyme along with in silico study. Bioorganic Chemistry. [Link]

-

Gorniak, W., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

-

Gomha, S. M., et al. (2017). Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

-

Taha, M., et al. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. MDPI. [Link]

-

Gürsoy, E. A., & Suzen, S. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. [Link]

-

Pryl, K., & Wnorowska, U. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Gavadia, R., et al. (2024). Indole and thiadiazole-based drugs used in cancer treatment. ResearchGate. [Link]

-

Various Authors. (2024). An overview of biological activities of thiadiazole derivatives. Authorea. [Link]

-

Acar Çevik, U., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

-

Ma, F.-F. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

-

The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]

-

Current Protocols. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Momina, S. S., & Rani, V. S. (2020). In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists. [Link]

-

Gadad, A. K., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][11][14]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. [Link]

-

Kaur, H., et al. (2019). Indole hybridized diazenyl derivatives: Synthesis, antimicrobial activity, cytotoxicity evaluation and docking studies. BMC Chemistry. [Link]

-

Rashdan, H. R. M., & Abdelmonsef, A. H. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]

-

Maccallini, C., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]

-

Thangavel, N., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

-

González-Bacerio, J., et al. (2022). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

Sources

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. indico4.twgrid.org [indico4.twgrid.org]

- 3. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. static.igem.wiki [static.igem.wiki]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. protocols.io [protocols.io]

- 18. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

A Technical Guide to the Initial Antimicrobial Screening of Indole-Thiadiazole Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the initial yet critical screening of novel indole-thiadiazole compounds for antimicrobial activity. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the establishment of self-validating systems to ensure data integrity and reproducibility.

Foundational Principles: The Rationale for Screening Indole-Thiadiazoles

The global crisis of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating multidrug-resistant pathogens.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the fusion of indole and thiadiazole rings into a single molecular scaffold presents a compelling strategy.[1][2]

-